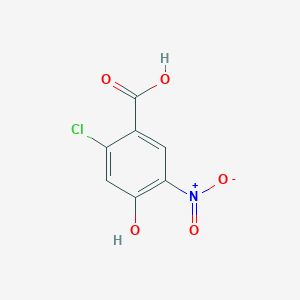

2-クロロ-4-ヒドロキシ-5-ニトロ安息香酸

説明

2-Chloro-4-hydroxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4ClNO5 and its molecular weight is 217.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4-hydroxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydroxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品分析における用途

2-クロロ-4-ヒドロキシ-5-ニトロ安息香酸は、医薬品分析の用途、特に医薬品放出と方法開発の品質管理試験および校正要件に使用できます。 医薬品放出試験における定性および定量分析に適しています .

N置換誘導体の合成

この化合物は、脂肪族および芳香族アミンとの求核置換反応により、N置換5-ニトロアントラニル酸誘導体を生成し、これは化学合成において重要な中間体です .

発光材料の配位子

これは、ユーロピウム(III)などの希土類元素と配位して配位高分子を形成し、オプトエレクトロニクスで潜在的な用途を持つ赤色発光材料を生成する配位子として機能します .

メサラミンのグリーン合成

グリーン合成アプローチでは、2-クロロ-4-ヒドロキシ-5-ニトロ安息香酸を、炎症性腸疾患の治療に使用される重要な医薬品であるメサラミンを大規模に製造するための出発物質として使用します .

環境汚染物質分析

関連化合物である2-クロロ-5-ニトロ安息香酸は、3-メチル-4-ニトロフェノール(3M4NP)などの環境汚染物質に関する研究に関与しており、2-クロロ-4-ヒドロキシ-5-ニトロ安息香酸は、環境分析および水処理研究で潜在的な用途があることを示しています .

変異原前駆体の研究

塩素化されると変異原を形成する化合物と構造的に類似しているため、2-クロロ-4-ヒドロキシ-5-ニトロ安息香酸は、水道水中の変異原の形成と予防に関する研究に使用できます .

作用機序

Target of Action

It’s structurally similar compound, 2-hydroxy-5-nitrobenzoic acid, is known to inhibit the activity of wild type-bovine low m r protein tyrosine phosphatase . Protein tyrosine phosphatases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant changes in cell function .

Mode of Action

It is known to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield n-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound can interact with amines in a specific manner to form new compounds.

Biochemical Pathways

Given its ability to undergo amination reactions with amines , it can be inferred that it may influence pathways involving these compounds.

Pharmacokinetics

Its solubility in water, alcohol, diethyl ether, and hot water suggests that it may have good bioavailability.

Result of Action

Its ability to form n-substituted 5-nitroanthranilic acid derivatives suggests that it can lead to the formation of new compounds in the cell.

Action Environment

Its solubility in various solvents suggests that the solvent environment could potentially influence its action and stability.

生化学分析

Biochemical Properties

It is known that nitro compounds, like 2-Chloro-4-hydroxy-5-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

Nitro compounds have been shown to have significant effects on cells .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

特性

IUPAC Name |

2-chloro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXKNUFPZVKHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627147 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792952-51-3 | |

| Record name | 2-Chloro-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

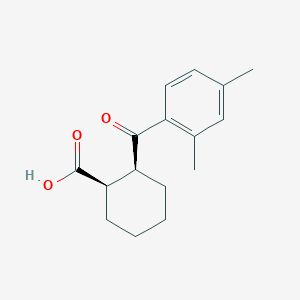

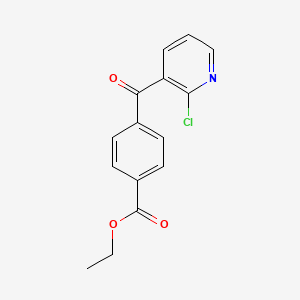

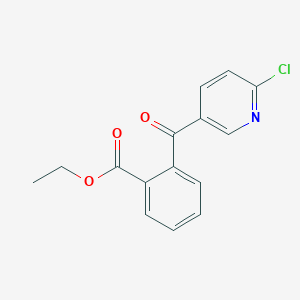

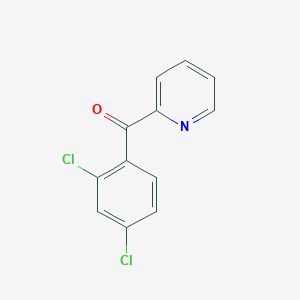

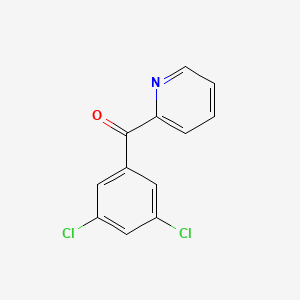

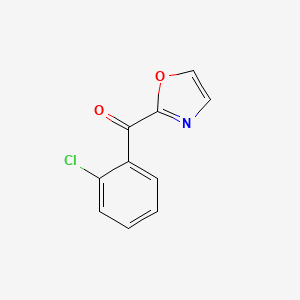

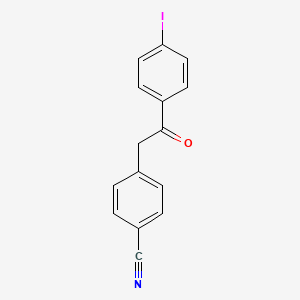

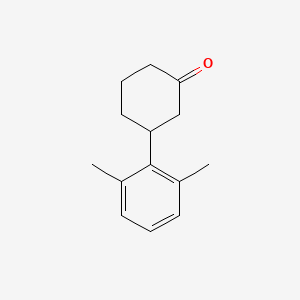

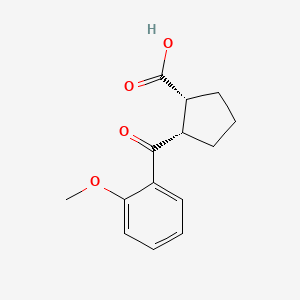

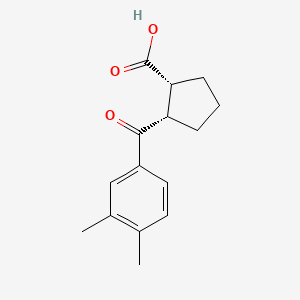

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)